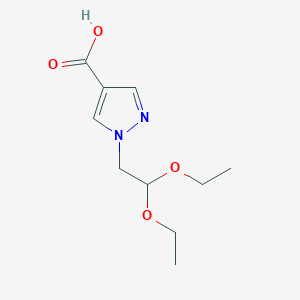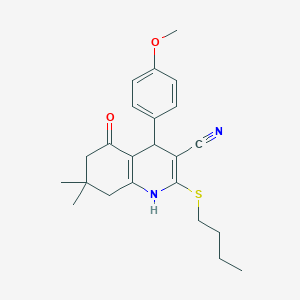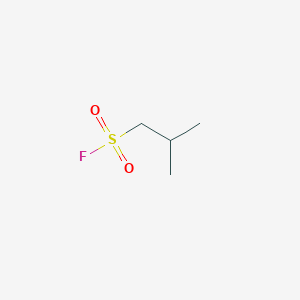![molecular formula C20H26N2O4S B2777836 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide CAS No. 899979-43-2](/img/structure/B2777836.png)
3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry for their diverse pharmacological properties. In
Mécanisme D'action
The mechanism of action of 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide involves its binding to specific receptors on the surface of cells, which leads to the activation of intracellular signaling pathways. This compound has been shown to bind to the sigma-2 receptor, which is overexpressed in various types of cancer cells. The activation of sigma-2 receptor by this compound results in the induction of apoptosis and inhibition of angiogenesis. This compound has also been found to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in glucose and lipid metabolism. The activation of PPARγ by this compound leads to the improvement of insulin sensitivity and glucose uptake, which makes it a potential therapeutic agent for the treatment of diabetes.
Biochemical and Physiological Effects
This compound has been found to have diverse biochemical and physiological effects due to its ability to bind to specific receptors on cells. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. This compound has also been found to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for specific receptors. This compound has been found to be effective at low concentrations, which reduces the amount of compound required for experiments. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are some limitations to the use of this compound in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide, including its potential use as a therapeutic agent for cancer, diabetes, and inflammation. This compound has been found to have synergistic effects with other chemotherapeutic agents, which makes it a potential candidate for combination therapy. This compound has also been investigated for its potential use as a diagnostic tool for cancer due to its ability to bind to specific receptors on cancer cells. In addition, the development of new analogs of this compound with improved pharmacological properties and selectivity for specific receptors is an area of active research.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide involves the reaction of 3-methoxybenzoyl chloride with 2-(4-phenylbutan-2-ylsulfamoyl)ethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The purity and yield of this compound can be improved by using column chromatography and recrystallization techniques.
Applications De Recherche Scientifique
3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been investigated for its potential use as a diagnostic tool for cancer due to its ability to bind to specific receptors on cancer cells.
Propriétés
IUPAC Name |
3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-16(11-12-17-7-4-3-5-8-17)22-27(24,25)14-13-21-20(23)18-9-6-10-19(15-18)26-2/h3-10,15-16,22H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGMDCVIJBNFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2777753.png)
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2777754.png)
![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate](/img/structure/B2777755.png)



![1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one](/img/structure/B2777760.png)
![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2777763.png)

![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B2777765.png)

![N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2777769.png)

